
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- is a complex organic compound that belongs to the class of N-acylated amino acids This compound is characterized by the presence of multiple amino acid residues, including aspartamide, acetylated tyrosine, proline, and a methylated group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- typically involves a multi-step process that includes the protection and deprotection of functional groups, coupling reactions, and purification steps. The general synthetic route can be summarized as follows:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are coupled using reagents such as carbodiimides (e.g., DCC) or other coupling agents to form peptide bonds.
Deprotection: The protecting groups are removed under specific conditions to yield the desired compound.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of protection, coupling, and deprotection, ensuring high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential modulator of enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development and as a component of parenteral nutrition.
Industry: Utilized in the production of specialized chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- can be compared with other similar compounds, such as:
N-Acetyl-L-tyrosine: An acetylated derivative of tyrosine used in parenteral nutrition and as a dietary supplement.
N-Acetyl-L-aspartyl-L-glutamate: A neurotransmitter involved in modulating glutamatergic neurotransmission.
N-Acetyl-L-tryptophan: An acetylated derivative of tryptophan with potential therapeutic applications.
The uniqueness of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- lies in its specific combination of amino acid residues and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
82867-72-9 |
|---|---|
Molecular Formula |
C21H29N5O6 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-2-amino-N-methylbutanediamide |
InChI |
InChI=1S/C21H29N5O6/c1-12(27)24-16(10-13-5-7-14(28)8-6-13)20(31)26-9-3-4-17(26)21(32)25(2)19(30)15(22)11-18(23)29/h5-8,15-17,28H,3-4,9-11,22H2,1-2H3,(H2,23,29)(H,24,27)/t15-,16-,17-/m0/s1 |
InChI Key |
QLLCRUTUDDVXHD-ULQDDVLXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N(C)C(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)N(C)C(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


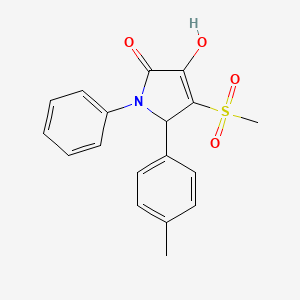
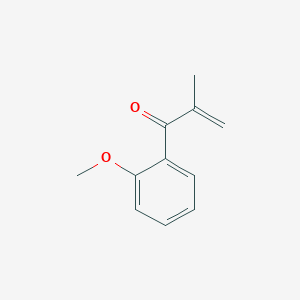
![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)
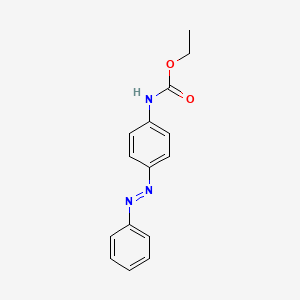
![Ethyl 2-{[(methylthio)carbothioyl]amino}acetate](/img/structure/B14146826.png)
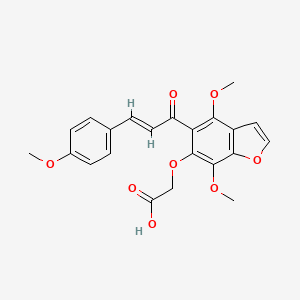
![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)
![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)
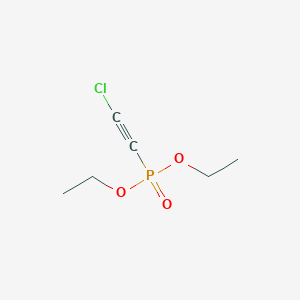
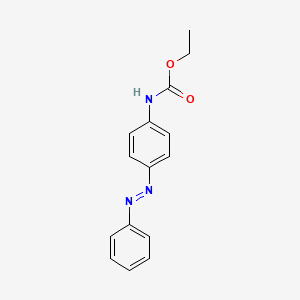
![N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14146873.png)

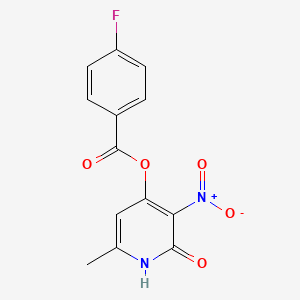
![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)
